1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16491875
InChI: InChI=1S/C9H8F5NO/c10-8(11)16-6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,7-8H,15H2
SMILES:
Molecular Formula: C9H8F5NO
Molecular Weight: 241.16 g/mol

1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine

CAS No.:

Cat. No.: VC16491875

Molecular Formula: C9H8F5NO

Molecular Weight: 241.16 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine -

Specification

Molecular Formula C9H8F5NO
Molecular Weight 241.16 g/mol
IUPAC Name 1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanamine
Standard InChI InChI=1S/C9H8F5NO/c10-8(11)16-6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,7-8H,15H2
Standard InChI Key WKURNLWGWJCHGM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The core structure of 1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine consists of a phenyl ring substituted at the para position with a difluoromethoxy group (–O–CF₂H). Attached to this aromatic system is a trifluoroethylamine group (–CH₂–C(CF₃)–NH₂). The presence of multiple fluorine atoms introduces strong electronegativity and lipophilicity, which are critical for interactions in biological systems . The hydrochloride salt form further modifies solubility and crystallinity, making it preferable for laboratory handling .

Stereochemical Considerations

While no explicit stereochemical data is available for this compound, the amine group’s configuration (primary amine) suggests potential for hydrogen bonding, which may influence its reactivity and biological activity. The difluoromethoxy group’s electron-withdrawing nature also affects the aromatic ring’s electronic density, potentially directing electrophilic substitution reactions .

Systematic and Common Names

The IUPAC name 1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanamine systematically describes the compound’s structure. Alternative designations include its CAS registry number (1443980-11-7) and vendor-specific codes such as OMXX-287467-01 or 2554DR . The hydrochloride salt is distinguished by the addition of hydrochloride to the name and the molecular formula C₉H₉ClF₅NO .

Physicochemical Properties

Basic Characteristics

The compound’s physicochemical profile is defined by its fluorine-rich structure:

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₉H₈F₅NOC₉H₉ClF₅NO
Molecular Weight (g/mol)241.16277.62
AppearanceNot ReportedWhite to off-white powder
Storage TemperatureNot Reported4°C

The hydrochloride salt’s crystalline powder form and refrigerated storage requirements suggest hygroscopicity or thermal instability in the free base .

Spectroscopic and Chromatographic Data

While specific spectral data (e.g., NMR, IR) are absent from available sources, the canonical SMILES string C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)F provides insight into connectivity and functional groups. The InChIKey WKURNLWGWJCHGM-UHFFFAOYSA-N further aids in database searches and computational modeling.

Synthesis and Manufacturing

Challenges in Fluorination

Incorporating fluorine atoms demands specialized reagents (e.g., DAST for fluorination) and anhydrous conditions to avoid hydrolysis. The difluoromethoxy group’s stability under reaction conditions is a critical consideration, as unintended defluorination could yield byproducts .

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